Methyl 2-(isopropylamino)-4-(1h-pyrazol-1-yl)butanoate

Description

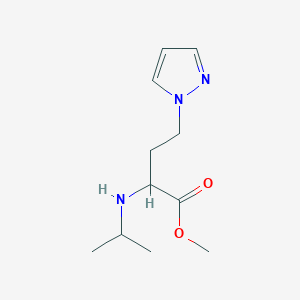

Methyl 2-(isopropylamino)-4-(1H-pyrazol-1-yl)butanoate is a secondary amine derivative featuring a methyl ester group at position 2, an isopropylamino substituent, and a pyrazole ring at position 4 of the butanoate backbone. Notably, commercial availability of this compound has been discontinued, limiting its current application in research . Its structural uniqueness lies in the combination of a pyrazole heterocycle and ester functionality, which may influence solubility, stability, and molecular interactions.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 2-(propan-2-ylamino)-4-pyrazol-1-ylbutanoate |

InChI |

InChI=1S/C11H19N3O2/c1-9(2)13-10(11(15)16-3)5-8-14-7-4-6-12-14/h4,6-7,9-10,13H,5,8H2,1-3H3 |

InChI Key |

QKXGTVMPVZEOPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(CCN1C=CC=N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Ester Formation and Functionalization of the Butanoate Backbone

The synthesis generally begins with the preparation of methyl 4-(1H-pyrazol-1-yl)butanoate or related esters. This can be achieved by esterification of the corresponding 4-(1H-pyrazol-1-yl)butanoic acid or by nucleophilic substitution on a halogenated butanoate ester with pyrazole derivatives under controlled conditions.

For example, reaction of methyl 4-chlorobutanoate with 1H-pyrazole in the presence of a base such as triethylamine can yield methyl 4-(1H-pyrazol-1-yl)butanoate, where the pyrazole nitrogen acts as a nucleophile displacing the chloride.

Introduction of the Isopropylamino Group

The 2-position amino substitution with an isopropylamino group is typically introduced via nucleophilic substitution or reductive amination.

One approach involves the conversion of the ester to the corresponding 2-keto intermediate, followed by reductive amination with isopropylamine. The reductive amination is commonly performed using reducing agents such as sodium cyanoborohydride or borane complexes, enabling selective amination at the 2-position.

Alternatively, the ester can be converted to an amide intermediate via reaction with an amine, followed by reduction to the corresponding amine using metal hydrides like lithium aluminum hydride or borane-tetrahydrofuran complex.

Pyrazole Ring Synthesis and Functionalization

The pyrazole ring can be synthesized independently via the condensation of hydrazines with 1,3-dicarbonyl compounds such as ethyl acetoacetate derivatives, followed by cyclization under acidic or basic conditions.

For example, ethyl 3-oxo-2-(2-arylhydrazono)butanoate derivatives react with thiosemicarbazide in ethanol under reflux to give pyrazole-1-carbothioamides, which can be further transformed into pyrazole-substituted esters.

Subsequent functionalization of the pyrazole nitrogen (N1) with alkyl or aryl substituents can be achieved via nucleophilic substitution or coupling reactions using coupling agents such as carbonyldiimidazole or isobutyl chloroformate in the presence of bases like triethylamine.

Coupling Strategies and Purification

Coupling of the pyrazole-containing intermediate with the isopropylamino-substituted butanoate is often facilitated by activation of the carboxylic acid or ester group to an acid chloride or mixed anhydride, followed by reaction with the amine.

The reactions are typically conducted in inert atmospheres (nitrogen or argon) and solvents such as dichloromethane, tetrahydrofuran, or ethanol at temperatures ranging from 0 °C to reflux conditions depending on the step.

Final purification of the target compound is achieved by classical methods including crystallization and silica gel column chromatography to obtain the compound in pure form.

Summary Table of Preparation Steps and Conditions

Research Findings and Optimization Notes

The use of borane-tetrahydrofuran complex for reduction steps has been shown to offer higher selectivity and yields compared to lithium aluminum hydride, minimizing side reactions.

Reaction temperatures are critical; keeping reactions below 10 °C during sensitive steps (e.g., mixed anhydride formation) prevents decomposition and side product formation.

Coupling agents such as carbonyldiimidazole provide milder reaction conditions and better yields in coupling pyrazole derivatives with amino esters.

Reflux times vary depending on the substrate and solvent system but typically range between 3 to 6 hours, monitored by thin-layer chromatography (TLC) to ensure completion.

Yields for key intermediates and final compounds are generally in the range of 70-88%, indicating efficient synthetic protocols.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Alkaline hydrolysis : Treatment with NaOH or KOH in aqueous/organic solvents (e.g., water/THF) yields the sodium or potassium salt of 2-(isopropylamino)-4-(1H-pyrazol-1-yl)butanoic acid. Subsequent acidification with HCl produces the free carboxylic acid.

-

Acidic hydrolysis : Concentrated HCl or H₂SO₄ in refluxing ethanol generates the carboxylic acid directly.

Key Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkaline hydrolysis | NaOH, H₂O/THF, 60–80°C | Sodium 2-(isopropylamino)-4-(1H-pyrazol-1-yl)butanoate |

| Acidic hydrolysis | HCl (conc.), ethanol, reflux | 2-(Isopropylamino)-4-(1H-pyrazol-1-yl)butanoic acid |

Nucleophilic Substitution at the Ester Group

The methyl ester serves as a leaving group in nucleophilic displacement reactions:

-

Aminolysis : Reacting with primary or secondary amines (e.g., methylamine, morpholine) in polar aprotic solvents (DMF, DMSO) produces amide derivatives.

-

Thiolysis : Treatment with thiols (e.g., mercaptoethanol) in basic media forms thioester analogs.

Example Reaction :

Functionalization of the Pyrazole Ring

The 1H-pyrazole moiety participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the pyrazole ring’s C3 or C5 positions, depending on directing effects .

-

Halogenation : Bromine or iodine in acetic acid yields mono- or dihalogenated pyrazoles .

-

Metal complexation : The pyrazole nitrogen coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) to form chelates, enhancing stability for catalytic or medicinal applications.

Directing Effects :

| Electrophile | Position of Substitution | Notes |

|---|---|---|

| NO₂⁺ | C3 or C5 | Meta-directing due to N1 lone pairs |

| Br⁺ | C4 | Ortho/para-directing if deprotonated |

Alkylation/Acylation of the Isopropylamino Group

The secondary amine undergoes alkylation or acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form tertiary amines.

-

Acylation : Treatment with acetyl chloride or anhydrides produces amides.

Reaction Pathway :

Oxidation and Reduction

-

Oxidation : The isopropylamino group is oxidized by KMnO₄ or H₂O₂ to form a nitroxide radical or imine.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s double bonds, yielding dihydropyrazole derivatives .

Conditions Table :

| Reaction | Reagents | Outcome |

|---|---|---|

| Oxidation | H₂O₂, Fe²⁺ catalyst | N-Oxide formation |

| Reduction | H₂ (1 atm), Pd/C, ethanol | Partial saturation of pyrazole |

Cross-Coupling Reactions

The pyrazole ring participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd(PPh₃)₄. This modifies the pyrazole’s substituents for enhanced bioactivity .

General Reaction :

Degradation Pathways

Under accelerated stability testing (40°C/75% RH), the compound degrades via:

-

Ester hydrolysis (major pathway).

-

Oxidative decomposition of the isopropylamino group.

Scientific Research Applications

Methyl 2-(isopropylamino)-4-(1h-pyrazol-1-yl)butanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(isopropylamino)-4-(1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pyrazole ring is known to interact with various biological targets, potentially affecting signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound is compared below with pharmacopeial-grade secondary amines and related derivatives (Table 1). Key structural differences include:

- Pyrazole vs.

- Ester vs.

Table 1: Comparative Analysis of Methyl 2-(isopropylamino)-4-(1H-pyrazol-1-yl)butanoate and Analogues

Physicochemical and Pharmacological Implications

- Solubility and Stability: The pyrazole ring may improve aqueous solubility relative to purely aromatic phenoxy groups due to polar N–H interactions. However, the methyl ester could render the compound prone to hydrolysis under acidic or basic conditions, unlike the stable ethers in compounds a–e .

- Biological Activity: Pyrazole-containing compounds are often explored for kinase inhibition or anti-inflammatory activity, whereas phenoxy-isopropylamino derivatives (e.g., compound a) are associated with β-adrenergic receptor modulation .

Research and Development Challenges

- Data Limitations: Direct pharmacological or spectroscopic data for this compound are scarce, necessitating extrapolation from structural analogues.

- Synthetic Accessibility : The discontinued status of the compound suggests challenges in synthesis or purification compared to pharmacopeial standards like compound a, which have established quality-control protocols (e.g., loss on drying ≤0.5%) .

Biological Activity

Methyl 2-(isopropylamino)-4-(1H-pyrazol-1-yl)butanoate, with the CAS number 1341628-10-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound is structurally related to pyrazole derivatives, which are known for their diverse pharmacological activities. Pyrazole compounds often act as inhibitors or antagonists in various biological pathways, particularly in inflammatory and cardiovascular contexts. This compound has been explored for its role as a P2Y12 receptor antagonist, which is critical in platelet aggregation and thrombus formation .

Antiplatelet Activity

Research indicates that compounds similar to this compound exhibit significant antiplatelet effects. The P2Y12 receptor is a target for antiplatelet therapy, and antagonists can reduce the risk of thromboembolic events. In studies, pyrazole derivatives have shown potent inhibition of platelet aggregation, suggesting that this compound may be beneficial in preventing cardiovascular diseases .

Anti-inflammatory Effects

The pyrazole scaffold has been associated with anti-inflammatory properties. Several studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures have shown up to 85% inhibition of these cytokines at specific concentrations . This suggests that this compound could potentially be developed into an anti-inflammatory agent.

Antimicrobial Activity

Some pyrazole derivatives have been evaluated for their antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against pathogens like E. coli and S. aureus, indicating that this compound may possess similar antimicrobial capabilities .

Research Findings and Case Studies

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-(isopropylamino)-4-(1H-pyrazol-1-yl)butanoate to improve yield and purity?

- Methodological Answer : The synthesis typically involves coupling pyrazole derivatives with amino esters. For example, a multi-step approach could include:

Amination : Reacting a bromo- or chloro-substituted butanoate ester with isopropylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours.

Pyrazole Introduction : Using a nucleophilic substitution or copper-catalyzed coupling to attach the pyrazole moiety.

- Key Parameters :

| Parameter | Optimization Strategy | Reference Example |

|---|---|---|

| Solvent | Use DMF for higher reactivity | Ethyl ester synthesis |

| Temperature | 80–100°C for amination | Similar protocols |

| Catalysts | CuI for Ullmann-type coupling | Pyrazole derivatization |

| Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended . |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the isopropylamino group (δ 1.0–1.2 ppm for CH, δ 3.0–3.5 ppm for NCH) and pyrazole protons (δ 7.5–8.5 ppm). Overlapping signals can be resolved with 2D techniques (e.g., COSY, HSQC) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] at m/z 255.2 for CHNO) .

- IR : Confirm ester carbonyl (C=O stretch at ~1720 cm) and pyrazole C-N stretches (1450–1550 cm) .

Advanced Research Questions

Q. How can crystallographic disorder in the pyrazole ring be resolved during X-ray structure determination?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to enhance electron density maps.

- Refinement in SHELXL : Apply restraints (e.g., SIMU, DELU) to manage thermal motion in the pyrazole ring. If disorder persists, model alternate conformations with partial occupancy .

- Validation : Check ADDSYM/PLATON for missed symmetry and R consistency. A final R factor <5% indicates robust refinement .

Q. How to address contradictions between computational conformational predictions and experimental NMR data?

- Methodological Answer :

- DFT Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare dihedral angles (e.g., pyrazole-butanoate orientation) with NOESY/ROESY data.

- Solvent Correction : Include implicit solvent models (e.g., PCM for DMSO) in calculations to match NMR conditions.

- Case Example : A related pyrazole ester showed a 10° deviation between DFT and X-ray torsional angles, resolved by adjusting solvent parameters .

Q. What experimental designs are suitable for probing structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the isopropylamino group (e.g., cyclopropyl, tert-butyl) and pyrazole substituents (e.g., halogens, methyl groups).

- Biological Assays :

| Assay Type | Target Example | Protocol |

|---|---|---|

| Enzyme Inhibition | Kinases/Phosphatases | Fluorescence polarization |

| Receptor Binding | GPCRs | Radioligand displacement |

- Data Analysis : Use IC/K values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.